Ampicillinyl-D-phenylglycine

Description

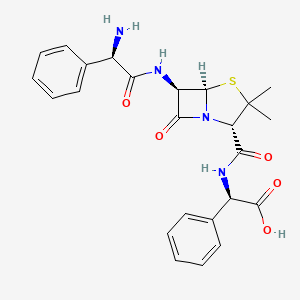

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5S/c1-24(2)18(20(30)26-16(23(32)33)14-11-7-4-8-12-14)28-21(31)17(22(28)34-24)27-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,30)(H,27,29)(H,32,33)/t15-,16-,17-,18+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAAMYOCWYQYDF-OSAVLUCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)NC(C4=CC=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)N[C@H](C4=CC=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00153005 | |

| Record name | Ampicillinyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207726-28-0 | |

| Record name | Ampicillinyl-D-phenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207726280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ampicillinyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPICILLINYL-D-PHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7811RA358Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ampicillin and its Process-Related Impurity, Ampicillinyl-D-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the broad-spectrum antibiotic Ampicillin, with a specific focus on the identification and significance of a key process-related impurity, Ampicillinyl-D-phenylglycine. Understanding the chemical identifiers, properties, and synthesis of both the active pharmaceutical ingredient (API) and its impurities is critical for ensuring drug quality, safety, and efficacy.

Distinguishing Ampicillin from this compound

In the synthesis and analysis of Ampicillin, it is crucial to differentiate the active molecule from its related substances. This compound is recognized as a significant process-related impurity (specifically, Ampicillin EP Impurity E) that must be monitored during quality control.[1] The two compounds are structurally related but have distinct chemical identifiers and properties.

This compound: The Impurity

This compound is a molecule formed during the synthesis of Ampicillin, likely through the reaction of Ampicillin with another molecule of D-phenylglycine. Its presence in the final drug product needs to be carefully controlled to meet regulatory standards.

Ampicillin: The Active Pharmaceutical Ingredient

Ampicillin is a well-established beta-lactam antibiotic used against a wide range of bacterial infections.[2][3] It is a semi-synthetic derivative of penicillin and functions by inhibiting the synthesis of bacterial cell walls.[4]

Chemical Identifiers and Physicochemical Properties

Accurate identification of chemical compounds is fundamental in research and development. The following tables summarize the key identifiers and properties for both this compound and Ampicillin.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1207726-28-0 | [5] |

| IUPAC Name | (2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid | [1][5] |

| Molecular Formula | C24H26N4O5S | [5] |

| Molecular Weight | 482.6 g/mol | [5] |

| Synonyms | Ampicillin EP Impurity E | [1] |

Table 2: Core Identifiers for Ampicillin

| Identifier | Value | Source |

| CAS Number | 69-53-4 | [2][3][6] |

| IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [6] |

| Molecular Formula | C16H19N3O4S | [2][6] |

| Molecular Weight | 349.40 g/mol | [2][6] |

| Synonyms | D-(-)-α-Aminobenzylpenicillin | [2][3][7] |

The structural difference between the two molecules is visually represented below.

Caption: Relationship between Ampicillin and its impurity, this compound.

Synthesis of Ampicillin and the Formation of Impurities

Ampicillin is produced semi-synthetically. A key step in its manufacture is the enzymatic acylation of 6-aminopenicillanic acid (6-APA) with a derivative of D-phenylglycine, such as D-phenylglycine amide.[8][9] This process is catalyzed by penicillin G acylase.[10]

The formation of this compound is a consequence of side reactions during this synthesis. The presence of excess D-phenylglycine or non-optimal reaction conditions can lead to the formation of this and other related impurities.

Enzymatic Synthesis Workflow

The general workflow for the enzymatic synthesis of Ampicillin involves the following key steps:

-

Preparation of Reactants : 6-aminopenicillanic acid (6-APA) and a D-phenylglycine derivative (e.g., D-phenylglycine methyl ester or D-phenylglycine amide) are prepared in an aqueous solution.[11]

-

Enzymatic Coupling : Immobilized penicillin G acylase is introduced to the reaction mixture to catalyze the formation of the amide bond between 6-APA and the D-phenylglycine derivative.[8][9]

-

Reaction Monitoring : The progress of the reaction is monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of Ampicillin and key impurities.

-

Product Isolation and Purification : Once the reaction reaches optimal conversion, the enzyme is removed, and Ampicillin is isolated and purified from the reaction mixture. This step is critical for removing unreacted starting materials and impurities like this compound.

Caption: General workflow for the enzymatic synthesis of Ampicillin.

Mechanism of Action of Ampicillin

Ampicillin exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall.[4] Specifically, it inhibits the transpeptidase enzymes, which are types of penicillin-binding proteins (PBPs), on the inner surface of the bacterial cell membrane.[4] These enzymes are responsible for the final steps of peptidoglycan synthesis, which provides structural integrity to the cell wall. By inactivating these enzymes, Ampicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.

Analytical Methods for Identification and Quantification

The quality control of Ampicillin requires robust analytical methods to identify and quantify the API and its impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[12] Mass spectrometry, often coupled with liquid chromatography (LC-MS), is also a powerful tool for the structural elucidation of unknown impurities.[12]

The use of a certified reference standard of this compound is essential for the accurate quantification of this impurity in batches of Ampicillin.[1]

References

-

PubChem. This compound | C24H26N4O5S | CID 71587947. Available from: [Link]

-

National Institutes of Health. Ampicillin | C16H19N3O4S | CID 6249 - PubChem. Available from: [Link]

-

ResearchGate. Scheme 16 Synthesis of b-lactam antibiotics ampicillin, amoxicillin and... Available from: [Link]

-

National Institutes of Health. Ampicillin(1-) | C16H18N3O4S- | CID 640430 - PubChem. Available from: [Link]

-

National Institutes of Health. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase. Available from: [Link]

-

The Merck Index online. Ampicillin. Available from: [Link]

-

Drugs.com. Ampicillin - brand name list. Available from: [Link]

-

SciSpace. Identification of the Related Substances in Ampicillin Capsule by Rapid Resolution Liquid Chromatography Coupled with Electrospr. Available from: [Link]

- Google Patents. EP0988393A1 - Process for the preparation of ampicillin.

- Google Patents. US7029885B2 - Process for the preparation of ampicillin.

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Ampicillin CAS#: 69-53-4 [m.chemicalbook.com]

- 5. This compound | C24H26N4O5S | CID 71587947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ampicillin | C16H19N3O4S | CID 6249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. EP0988393A1 - Process for the preparation of ampicillin - Google Patents [patents.google.com]

- 9. US7029885B2 - Process for the preparation of ampicillin - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

Solubility and stability characteristics of Ampicillinyl-D-phenylglycine.

An In-Depth Technical Guide to the Solubility and Stability Characteristics of Ampicillinyl-D-phenylglycine

Introduction

This compound, identified as Ampicillin EP Impurity E, is a significant compound in the pharmaceutical analysis of Ampicillin, a widely used β-lactam antibiotic.[1][2] The formation of such impurities during synthesis, formulation, or storage can have profound implications for the safety, efficacy, and stability of the final drug product. A thorough understanding of the physicochemical characteristics of this specific impurity, particularly its solubility and stability, is paramount for researchers, formulation scientists, and quality control analysts in the pharmaceutical industry.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple data sheet to explain the underlying scientific principles that govern its behavior. We will delve into its solubility profile, explore its degradation pathways under various stress conditions, and present detailed, field-proven methodologies for its analysis. The objective is to equip drug development professionals with the foundational knowledge and practical protocols necessary to control this impurity in their processes and formulations.

Physicochemical Properties

The solubility and stability of a molecule are intrinsically linked to its chemical structure and physical properties. This compound is structurally a dimer-like entity formed from ampicillin and D-phenylglycine.

Chemical Structure

The molecular structure contains key functional groups that dictate its chemical behavior: a labile β-lactam ring, amide linkages, a carboxylic acid group, and a primary amino group. These groups are susceptible to hydrolysis and influence the molecule's ionization state, and therefore its solubility, at different pH values.

Caption: Chemical structure of this compound.

Core Properties

A summary of the core physicochemical properties is essential for any analytical or formulation work. These values are derived from computational and database sources.

| Property | Value | Source |

| IUPAC Name | (2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid | [1][2] |

| Molecular Formula | C₂₄H₂₆N₄O₅S | [1][2] |

| Molecular Weight | 482.6 g/mol | [1] |

| Canonical SMILES | CC1(NC(=O)N">C@@HC(=O)NC(=O)O)C | [1][2] |

| Computed LogP (XLogP3) | -0.6 | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its isolation, purification, and for understanding its behavior in aqueous environments, such as intravenous formulations or dissolution media.

pH-Dependent Solubility

Due to the presence of both an acidic carboxylic acid group and a basic amino group, this compound is an amphoteric molecule. Its solubility in aqueous media is expected to be highly dependent on pH.

-

In acidic solutions (low pH): The amino group will be protonated (-NH₃⁺), increasing the molecule's polarity and solubility.

-

In alkaline solutions (high pH): The carboxylic acid group will be deprotonated (-COO⁻), which also tends to increase solubility.

-

At the isoelectric point (pI): The molecule will exist predominantly as a zwitterion with a net neutral charge, leading to minimum aqueous solubility. The solubility profile is therefore expected to be a U-shaped curve with the lowest solubility at the pI.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust method for quantifying the pH-solubility profile. The causality behind this method is to ensure that a true equilibrium is reached between the solid-state compound and the dissolved state, providing a definitive solubility value under specific conditions.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, acetate) at various pH points, typically from pH 2 to pH 10.

-

Sample Preparation: Add an excess amount of this compound powder to vials containing a fixed volume of each buffer. The excess is critical to ensure saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours). This duration should be sufficient to reach equilibrium, which can be confirmed by taking measurements at sequential time points until the concentration plateaus.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (as described in Section 4).

Data Presentation

The results of the solubility study should be summarized in a clear, tabular format.

| pH of Buffer | Temperature (°C) | Solubility (mg/mL) |

| 2.0 | 25 | Data |

| 4.0 | 25 | Data |

| 6.0 | 25 | Data |

| 7.4 | 25 | Data |

| 8.0 | 25 | Data |

| 10.0 | 25 | Data |

Stability Profile and Degradation Pathways

The stability of this compound is dictated primarily by the chemical reactivity of its β-lactam ring, a notoriously unstable moiety.[3][4] Understanding its degradation is crucial for defining storage conditions, shelf-life, and compatible excipients.

Primary Degradation Pathway: Hydrolysis

The most common degradation route for all β-lactam antibiotics is the hydrolysis of the four-membered β-lactam ring.[5] This process leads to the formation of an inactive, ring-opened product analogous to penicilloic acid.[5][6]

-

Alkaline Hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon of the β-lactam ring. This is often the fastest degradation pathway. Studies on ampicillin show that in solutions with a pH around 8, degradation can be observed within hours, leading to the formation of penicilloic acid and subsequent epimerization.[6][7]

-

Acidic Hydrolysis: Under acidic conditions, the degradation mechanism is more complex but also results in the opening of the β-lactam ring.[4][5] For ampicillin, maximal stability is typically observed in a slightly acidic pH range of 4-5.[8]

Caption: Primary hydrolytic degradation of the β-lactam ring.

Factors Influencing Stability

Several environmental factors can accelerate the degradation of this compound.

-

pH: As discussed, pH is the most critical factor. The degradation rate follows a U-shaped profile, with the highest stability in the mildly acidic range.[8]

-

Temperature: Degradation rates are highly dependent on temperature. Increased temperature provides the activation energy needed for the hydrolytic reaction, significantly reducing shelf-life.[3]

-

Presence of Metal Ions: Certain metal ions, particularly copper (Cu²⁺), can catalyze the degradation of penicillins.[5]

-

Light: Photostability studies are required as part of standard stability testing to determine if the molecule is susceptible to degradation upon exposure to light.

Analytical Methodologies for Stability Assessment

A robust analytical strategy is the cornerstone of any stability study. This involves conducting forced degradation studies to identify likely degradation products and developing a stability-indicating analytical method to resolve and quantify the parent compound and its degradants.

Experimental Workflow: Forced Degradation Study

Forced degradation, or stress testing, is performed to intentionally degrade the sample. Its purpose is to understand degradation pathways, identify degradation products, and, most importantly, to prove the specificity of the analytical method. The workflow is a self-validating system where the disappearance of the parent peak must be correlated with the appearance of degradation product peaks.

Caption: Workflow for a forced degradation study.

Protocol for Forced Degradation:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Stress Conditions:

-

Acid: Mix the stock solution with 0.1 M HCl. Heat if necessary (e.g., 60°C) to achieve 5-20% degradation. Neutralize before injection.

-

Base: Mix with 0.1 M NaOH at room temperature. This reaction is typically fast. Neutralize before injection.

-

Oxidation: Mix with 3% H₂O₂ at room temperature.

-

Thermal: Store the stock solution at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose the stock solution to light according to ICH Q1B guidelines.

-

-

Control Sample: A control sample, protected from stress, must be analyzed alongside the stressed samples.

-

Analysis: Analyze all samples by the developed HPLC method. The goal is to achieve partial degradation (5-20%), which is sufficient to demonstrate separation without being so extensive that secondary degradants complicate the chromatogram.

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

Methodology:

-

Column Selection: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a common and effective starting point for separating polar and non-polar compounds like ampicillin derivatives.[9]

-

Mobile Phase Selection:

-

Rationale: A gradient elution is typically required to resolve the parent compound from its more polar degradation products.

-

Phase A: An acidic aqueous buffer (e.g., 0.1% formic acid or phosphate buffer at pH 3) is used to control the ionization of the analyte and ensure sharp peak shapes.

-

Phase B: Acetonitrile or methanol.

-

-

Detection: UV detection at a wavelength where the parent compound and its degradants have significant absorbance (e.g., 254 nm) is standard.[10] A photodiode array (PDA) detector is highly recommended as it can also assess peak purity.

-

Method Validation: The method must be validated according to ICH guidelines. This is a self-validating process to ensure the data is trustworthy.

-

Specificity: Demonstrated by the forced degradation study. The method must resolve the main peak from all degradation product peaks and placebo components.

-

Linearity: A calibration curve is generated with at least five concentrations. The correlation coefficient (r²) should be >0.999.

-

Accuracy & Precision: Assessed by analyzing samples at multiple concentration levels (e.g., 80%, 100%, 120%) on different days. Acceptance criteria are typically within ±15% for accuracy and <15% RSD for precision.[11]

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[9]

-

Conclusion

This compound, as a critical impurity of Ampicillin, demands rigorous characterization to ensure drug product quality and safety. Its solubility is fundamentally pH-dependent, a characteristic that must be managed during formulation and dissolution testing. The compound's stability is primarily compromised by the hydrolysis of its β-lactam ring, a reaction accelerated by non-neutral pH and elevated temperatures.

The experimental protocols provided in this guide for solubility determination, forced degradation, and HPLC analysis represent a robust framework for investigating this molecule. By applying these methodologies, researchers and drug development professionals can generate the high-quality, reliable data needed to control this compound levels, establish appropriate storage conditions, and ensure the overall stability and efficacy of ampicillin-containing pharmaceuticals.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Bérubé, M. A., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. National Institutes of Health. Retrieved from [Link]

-

Hoeben, M. A., et al. (2005). Solubilities of Ampicillin and Phenylglycine in Mutually Saturated Solvents. ResearchGate. Retrieved from [Link]

-

Tooke, C. L., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology. Retrieved from [Link]

-

Connelly, S., et al. (2021). Antibiotic degradation profiles of beta-lactamase enzymes. ResearchGate. Retrieved from [Link]

-

Kardooni, R., et al. (2021). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Retrieved from [Link]

-

Deshpande, A. D., et al. (2022). Degradation of β-lactam antibiotics. ResearchGate. Retrieved from [Link]

-

Laureano, R., et al. (1998). Degradation pathways of ampicillin in alkaline solutions. PubMed. Retrieved from [Link]

-

Guo, Y. L., et al. (2005). Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Journal of Mass Spectrometry. Retrieved from [Link]

-

Akmal, I., et al. (2001). The HPLC analysis of process materials of semi-synthetic penicillins. ResearchGate. Retrieved from [Link]

-

Jauregi, P., et al. (2002). Chemical structures of glycine, phenylglycine and ampicillin. ResearchGate. Retrieved from [Link]

-

Bossi, A., et al. (1998). Production of D-phenylglycine from racemic (D,L)-phenylglycine via isoelectrically-trapped penicillin G acylase. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). Phenylglycine, D-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylglycine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylglycine. Retrieved from [Link]

-

Beteshobabrud, R., & Nabardi, F. (2009). The Stability Studies of Penicillin and Ampicillin following γ-Irradiation in the Solid State. Brieflands. Retrieved from [Link]

-

Coriolis Pharma. (n.d.). Stability Studies. Retrieved from [Link]

-

Laureano, R., et al. (1998). Degradation Pathways of Ampicillin in Alkaline Solutions. ResearchGate. Retrieved from [Link]

-

Al-Dirbashi, O. Y., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. Retrieved from [Link]

-

Sills, A., et al. (2013). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. SAGE Journals. Retrieved from [Link]

-

MicroSolv Technology Corporation. (n.d.). Phenylglycine and Phenylalanine Analyzed with HPLC. Retrieved from [Link]

Sources

- 1. This compound | C24H26N4O5S | CID 71587947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ampicillin Desoxocarboxylic Acid-[(R)-Phenylglycine] [lgcstandards.com]

- 3. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Degradation pathways of ampicillin in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phenylglycine and Phenylalanine Analyzed with HPLC - AppNote [mtc-usa.com]

- 11. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Ampicillinyl-D-phenylglycine as an Impurity in Ampicillin

This guide provides a comprehensive technical overview of Ampicillinyl-D-phenylglycine, a significant process-related impurity in the manufacturing of ampicillin. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its formation, chemical properties, and analytical detection.

Introduction

Ampicillin, a widely used β-lactam antibiotic, is effective against a broad spectrum of bacterial infections.[1] Its synthesis and storage, however, can lead to the formation of various impurities that may impact its safety and efficacy.[2] Among these, this compound, recognized as Ampicillin EP Impurity E, is of particular importance.[3] This guide delves into the specifics of this impurity, providing a foundational understanding for its control and analysis.

Chemical Structure and Properties

This compound is a molecule formed from the amidation of ampicillin with D-phenylglycine.[4][5] Its chemical structure and properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid | PubChem[6] |

| Molecular Formula | C24H26N4O5S | PubChem[6] |

| Molecular Weight | 482.6 g/mol | PubChem[6] |

| CAS Number | 1207726-28-0 | PubChem[6] |

Formation Mechanism

The primary route for the formation of this compound is during the synthesis of ampicillin.[4][5] D-phenylglycine is a key starting material in the synthesis of the ampicillin side chain.[7][8] During the coupling of the D-phenylglycyl side chain to the 6-aminopenicillanic acid (6-APA) nucleus, a side reaction can occur where a molecule of D-phenylglycine reacts with the carboxylic acid group of a fully formed ampicillin molecule.[4][5] This amidation reaction results in the formation of this compound.[4][5]

The following diagram illustrates the key steps in the formation of this impurity.

Caption: Formation of this compound impurity.

Analytical Detection and Quantification

The detection and quantification of this compound are crucial for ensuring the quality and safety of ampicillin. High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for this purpose.[9][10][11][12]

High-Performance Liquid Chromatography (HPLC) Methodology

A robust HPLC method is essential for separating this compound from ampicillin and other related substances. Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed HPLC methods for the analysis of ampicillin and its impurities.[13][14]

Experimental Protocol: HPLC Analysis of Ampicillin Impurities (Based on USP and EP Monographs)

This protocol outlines a general procedure for the analysis of ampicillin and its impurities, including this compound, using reversed-phase HPLC.

-

System Preparation:

-

HPLC System: A system equipped with a UV detector and a gradient pump is required.[13][15]

-

Column: A C18 column is typically used for the separation.[13][14]

-

Mobile Phase Preparation:

-

System Equilibration: The column is equilibrated with the initial mobile phase composition until a stable baseline is achieved.

-

-

Standard and Sample Preparation:

-

Standard Solution: A known concentration of Ampicillin Reference Standard and, if available, an this compound reference standard are prepared in a suitable diluent.[16]

-

Sample Solution: The ampicillin sample is accurately weighed and dissolved in the same diluent to a known concentration.[16]

-

System Suitability Solution: A solution containing ampicillin and a known related substance (e.g., amoxicillin or cefradine) is prepared to verify the system's performance.[15][16]

-

-

Chromatographic Conditions:

-

Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min.[9][16]

-

Detection Wavelength: UV detection is commonly performed at a wavelength around 230-254 nm.[15][16]

-

Injection Volume: A standard injection volume of 10-20 µL is used.[16]

-

Gradient Elution: A gradient program is employed to ensure the separation of all impurities. The gradient typically involves increasing the proportion of Mobile Phase B (acetonitrile) over time.[15]

-

-

Data Analysis and System Suitability:

-

Identification: The retention time of the peak corresponding to this compound in the sample chromatogram is compared with that of the reference standard.

-

Quantification: The amount of the impurity is calculated based on the peak area response relative to the ampicillin peak or a dedicated impurity standard.

-

System Suitability: The resolution between critical peak pairs (e.g., ampicillin and a closely eluting impurity) and the tailing factor of the ampicillin peak are assessed to ensure the validity of the analytical run.[13][15]

-

The following diagram illustrates a typical HPLC workflow for impurity analysis.

Caption: HPLC workflow for ampicillin impurity analysis.

Impact and Control

The presence of impurities in pharmaceutical products can affect their quality, safety, and efficacy.[2] While specific toxicological data for this compound is not extensively detailed in the provided search results, the control of all impurities is a critical aspect of drug manufacturing and is mandated by regulatory agencies.[17] The limits for impurities are typically defined in pharmacopeial monographs.[18]

Control of this compound formation primarily relies on optimizing the ampicillin synthesis process. This includes:

-

Controlling the stoichiometry of reactants: Ensuring the correct molar ratios of 6-APA and the D-phenylglycyl side chain precursor can minimize the availability of free D-phenylglycine to react with the final ampicillin product.

-

Reaction conditions: Temperature, pH, and reaction time can all influence the rate of the desired reaction versus the side reaction leading to impurity formation.

-

Purification methods: Effective downstream processing and purification steps are essential to remove any formed this compound from the final active pharmaceutical ingredient (API).

Conclusion

This compound is a known process-related impurity in the synthesis of ampicillin. A thorough understanding of its formation mechanism is key to developing effective control strategies during manufacturing. Robust analytical methods, particularly HPLC, are indispensable for the accurate detection and quantification of this impurity, ensuring that the final ampicillin product meets the stringent quality and safety standards required for pharmaceutical use. Continuous monitoring and control of such impurities are fundamental to providing patients with safe and effective medications.

References

- Bansal, R. K. (2010). A Textbook of Organic Chemistry.

-

Bundgaard, H. (1977). Polymerization of penicillins. IV. Separation, isolation and characterization of ampicillin polymers formed in aqueous solution. Journal of Chromatography A, 132(1), 51–59. [Link][19]

- European Pharmacopoeia (Ph. Eur.) 10th Edition. (2019). Ampicillin Monograph. EDQM.

-

Gao, J., et al. (2016). Identification of the Related Substances in Ampicillin Capsule by Rapid Resolution Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2016, 9856983. [Link][11]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][6]

-

Suresh, C., et al. (2023). Synthesis and characterization of Related Substances of Ampicillin – A β-Lactam Antibiotics. Research Square. [Link][5]

-

United States Pharmacopeia (USP). (2023). Ampicillin Capsules Monograph. USP-NF. [Link][18]

-

Wang, D., et al. (2021). Discussion on the dimerization reaction of penicillin antibiotics. Journal of Pharmaceutical Analysis, 11(4), 422–429. [Link][20]

- Zadow, J. G., & Bellamy, W. D. (1975). The degradation of ampicillin by β-lactamases of gram-negative bacteria. Journal of Medical Microbiology, 8(3), 465–474.

Sources

- 1. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C24H26N4O5S | CID 71587947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenylglycine - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of the Related Substances in Ampicillin Capsule by Rapid Resolution Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijrpc.com [ijrpc.com]

- 13. USP 38 monograph - impurity determination of ampicillin using a C18 selectivity HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 14. EP 8.0 monograph - impurity determination of ampicillin using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 15. lcms.labrulez.com [lcms.labrulez.com]

- 16. lcms.cz [lcms.cz]

- 17. usp.org [usp.org]

- 18. uspnf.com [uspnf.com]

- 19. Polymerization of penicillins. IV. Separation, isolation and characterization of ampicillin polymers formed in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discussion on the dimerization reaction of penicillin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Relationship Between Ampicillinyl-D-phenylglycine and D-phenylglycine

Executive Summary

The synthesis of semi-synthetic β-lactam antibiotics, such as ampicillin, is a cornerstone of modern pharmaceutical manufacturing. Central to this process is the non-proteinogenic amino acid D-phenylglycine, which serves as a fundamental building block. This guide provides a detailed technical exploration of the relationship between D-phenylglycine and Ampicillinyl-D-phenylglycine. We will dissect their structural connections, the pivotal role of D-phenylglycine as a precursor in ampicillin synthesis, and the mechanistic formation of this compound as a critical process-related impurity. By explaining the causality behind synthetic choices and process outcomes, this document offers field-proven insights for professionals engaged in antibiotic research and development.

Introduction: Defining the Key Molecules

D-phenylglycine (D-Phg) is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code.[1] Its structure consists of a phenyl group attached to the α-carbon of a glycine molecule.[2] Industrially, D-phenylglycine is of immense importance as a chiral building block for the synthesis of numerous pharmaceuticals, most notably semi-synthetic penicillins and cephalosporins.[3][4] It constitutes the essential side chain that imparts specific antibacterial properties and oral bioavailability to these antibiotics.[5]

Ampicillin is a broad-spectrum β-lactam antibiotic widely used to treat bacterial infections. Structurally, it is composed of a 6-aminopenicillanic acid (6-APA) nucleus to which a D-phenylglycine side chain is attached via an amide bond.[6][7]

This compound is a recognized process-related impurity formed during the synthesis of ampicillin.[8][9] As its name suggests, it is a dimer-like structure formed from the covalent linkage of an ampicillin molecule and a D-phenylglycine molecule.[9] Understanding its formation is critical for optimizing reaction conditions and ensuring the purity of the final active pharmaceutical ingredient (API).

The core relationship is thus one of precursor and a subsequent side-product: D-phenylglycine is essential for creating ampicillin, but under certain process conditions, it also participates in a secondary reaction that leads to the formation of the this compound impurity.

The Structural and Synthetic Relationship

The journey from D-phenylglycine to ampicillin and the potential detour to this compound is a story told in their chemical structures. D-phenylglycine provides the critical acyl side chain that is enzymatically or chemically coupled to the 6-APA core.

Caption: Logical relationship between the precursor, core, target molecule, and impurity.

The Pivotal Role of D-Phenylglycine in Ampicillin Synthesis

The synthesis of ampicillin involves the acylation of the primary amine on the 6-APA nucleus with an activated form of D-phenylglycine. While traditional chemical methods exist, they often involve harsh conditions, such as very low temperatures (-30°C), anhydrous solvents, and the use of toxic reagents, requiring complex protection and deprotection steps for the amino group of phenylglycine.[6][10]

Modern, environmentally benign manufacturing overwhelmingly favors enzymatic synthesis, which offers high specificity and operates under mild, aqueous conditions.[6][10][11] The enzyme of choice is Penicillin G Acylase (PGA), which, despite its name, can effectively catalyze the reverse reaction of hydrolysis to synthesize β-lactam antibiotics.[10][11]

The kinetically controlled enzymatic synthesis proceeds as follows:

-

Reactants: The primary substrates are the β-lactam core, 6-APA, and an activated acyl donor, typically D-phenylglycine methyl ester (D-PGME).[10][12]

-

Acyl-Enzyme Intermediate: The Penicillin G Acylase (PGA) first reacts with D-PGME to form a covalent acyl-enzyme intermediate, releasing methanol.

-

Nucleophilic Attack: The 6-APA molecule then acts as a nucleophile, attacking the acyl-enzyme intermediate.

-

Product Formation: This attack leads to the formation of ampicillin and the regeneration of the free enzyme, ready for another catalytic cycle.

This process is "kinetically controlled" because the desired synthesis reaction competes with an undesired hydrolytic reaction, where water attacks the acyl-enzyme intermediate, regenerating D-phenylglycine. Maximizing the synthesis-to-hydrolysis (S/H) ratio is a key objective in process optimization.

Caption: Workflow for the PGA-catalyzed synthesis of ampicillin.

The Formation of this compound: A Mechanistic View

This compound is identified in the European Pharmacopoeia as "Ampicillin Impurity E."[8] Its formation is a classic example of a process-related impurity arising from a secondary reaction between a product and a starting material.

Mechanism of Formation: This impurity is generated when the carboxylic acid group of a newly synthesized ampicillin molecule undergoes an amidation reaction with the free amino group of a D-phenylglycine molecule present in the reaction mixture.[9] This D-phenylglycine can be present either as a result of the hydrolysis of the acyl-enzyme intermediate or from the hydrolysis of the D-PGME starting material.

The presence of a relatively large quantity of D-phenylglycine in the reaction mixture can hamper the isolation and purification of ampicillin, thereby reducing the overall process yield.[13] Therefore, controlling the concentration of reactants and the reaction conditions to minimize this side reaction is a critical aspect of process development.

Caption: Diagram showing the main synthesis pathway and the side reaction leading to the impurity.

Experimental Protocols and Process Optimization

Achieving high conversion yields while minimizing impurity formation is the primary goal. The following protocol outlines a generalized methodology for the enzymatic synthesis of ampicillin, based on established research.

Detailed Protocol: Enzymatic Synthesis of Ampicillin

Objective: To synthesize ampicillin from 6-APA and D-PGME using immobilized Penicillin G Acylase.

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

D-phenylglycine methyl ester hydrochloride (D-PGME)

-

Immobilized Penicillin G Acylase from E. coli (e.g., covalently bound to a solid support)

-

Phosphate buffer (e.g., 50 mM)

-

Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

-

Reaction vessel with temperature and pH control, and agitation.

-

High-Performance Liquid Chromatography (HPLC) system for analysis.

Methodology:

-

Reaction Setup: Prepare a buffered aqueous solution (e.g., 50 ml phosphate buffer) in the reaction vessel.[12] Adjust the temperature to the optimal range for the enzyme, typically between 25°C and 35°C.[10][12]

-

pH Control: Set the pH of the buffer to the desired value for synthesis, which is generally slightly acidic, around pH 6.0-6.5.[10][12] This is crucial as pH affects both enzyme activity and the stability of the β-lactam ring. Maintain this pH throughout the reaction by the controlled addition of acid or base.[12]

-

Substrate Addition: Dissolve the substrates, 6-APA and D-PGME, in the buffer. The molar ratio of the acyl donor (D-PGME) to the β-lactam nucleus (6-APA) is a critical parameter. A higher molar ratio of D-PGME can drive the reaction towards synthesis but may also increase hydrolysis. Ratios from 2:1 to 6:1 (D-PGME:6-APA) are commonly investigated.[10] For example, starting concentrations could be 100mM 6-APA and 300mM D-PGME.[12]

-

Enzyme Addition: Introduce the immobilized PGA to the reaction mixture to initiate the synthesis. The enzyme loading (e.g., 15 U/100 μg) will determine the reaction rate.[12]

-

Reaction Monitoring: Maintain constant agitation (e.g., 200 rpm) to ensure a homogenous suspension.[12] Withdraw samples at specific time intervals. Immediately filter the samples (e.g., through a 0.45 μm filter) to remove the immobilized enzyme and quench the reaction.[12]

-

Analysis: Analyze the samples by HPLC to quantify the concentrations of ampicillin, 6-APA, D-PGME, and D-phenylglycine. This allows for the calculation of conversion yield and selectivity (S/H ratio) over time.

-

Process Termination: The reaction is typically stopped when the maximum concentration of ampicillin is reached, after which the rate of ampicillin hydrolysis may start to dominate, leading to a decrease in product concentration.

Data Presentation: Impact of Reaction Conditions on Yield

The causality behind experimental choices is paramount. For instance, lower temperatures can favor the synthesis pathway over hydrolysis, but at the cost of a slower reaction rate. The choice of substrate concentration and ratio is a trade-off between achieving a high reaction rate and minimizing substrate hydrolysis and impurity formation.

| Study Type | Key Reactants | Catalyst | Conditions | Maximum Conversion/Yield | Reference |

| One-Pot, One-Step | Penicillin G, D-PGME | α-amino ester hydrolase & PGA | Aqueous | 39% conversion to Ampicillin | [14] |

| One-Pot, Two-Step | Penicillin G, D-PGME | α-amino ester hydrolase & PGA | Aqueous | 47% conversion to Ampicillin | [14] |

| Batch Synthesis | 6-APA, D-PGME | Immobilized PGA | pH 6.0, 25°C, 2:6 (APA:PGME) | Optimized for high synthesis activity | [10] |

| Heterogeneous System | 6-APA, D-PGME | PGA | Aqueous solution with precipitate | 93% conversion (on 6-APA), 60% (on D-PGME) | [15] |

Conversion is based on moles of ampicillin produced per moles of the limiting starting material.

Conclusion and Future Outlook

The relationship between D-phenylglycine and this compound is a microcosm of the challenges and intricacies of pharmaceutical synthesis. D-phenylglycine is the indispensable precursor that defines the identity and efficacy of ampicillin. Simultaneously, its unavoidable presence in the reaction milieu gives rise to this compound, a key impurity that must be rigorously controlled.

A deep, mechanistic understanding of this relationship is not merely academic; it is fundamental to the development of robust, efficient, and compliant manufacturing processes. As the industry continues to move towards greener and more sustainable chemistry, the optimization of enzymatic routes, such as the one detailed here, will remain a primary focus. Future research will likely concentrate on protein engineering of Penicillin G Acylase to further improve its synthetic efficiency and reduce hydrolytic side reactions, as well as novel reactor designs and in-situ product removal techniques to shift the reaction equilibrium towards high-purity ampicillin production.

References

-

Title: Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli Source: Bioscience, Biotechnology Research Asia URL: [Link]

-

Title: Genetic engineering approaches for the fermentative production of phenylglycines Source: SpringerLink (via PMC) URL: [Link]

-

Title: Optimization of Enzymatic Synthesis of Ampicillin Using Cross-Linked Aggregates of Penicillin G Acylase Source: Brieflands URL: [Link]

-

Title: Enzymatic Synthesis of Ampicillin: Nonlinear Modeling, Kinetics Estimation, and Adaptive Control Source: National Institutes of Health (NIH) URL: [Link]

- Title: Process for the preparation of ampicillin Source: Google Patents URL

-

Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: Royal Society of Chemistry (RSC) Publishing URL: [Link]

-

Title: D(-)-Alpha-Phenylglycine BP EP USP CAS 93939-74-3 Manufacturers and Suppliers Source: Qingdao Fengchen Technology and Trade Co.,Ltd URL: [Link]

-

Title: Scheme of two-enzyme two-step cascade synthesis of ampicillin. Source: ResearchGate URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

-

Title: De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy Source: ACS Publications URL: [Link]

-

Title: Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Penicillin acylase-catalyzed synthesis of ampicillin in “aqueous solution–precipitate” systems. High substrate concentration and supersaturation effect Source: ResearchGate URL: [Link]

-

Title: Penicillins and cephalosporins: Common side chains Source: UpToDate URL: [Link]

-

Title: Chemical structures of glycine, phenylglycine and ampicillin. Source: ResearchGate URL: [Link]

-

Title: D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents Source: ResearchGate URL: [Link]

-

Title: Synthesis and characterization of Related Substances of Ampicillin – A β-Lactam Antibiotics Source: ResearchGate URL: [Link]

-

Title: Penicillin Allergies and Cross-Reactivity With Other Beta-Lactams Source: Pharmacy Times URL: [Link]

-

Title: Cross-Reactivity Between Cephalosporins and Penicillins: How Beta-Lactam Side Chain Grids Are (Probably) Saving Lives Source: IDStewardship URL: [Link]

-

Title: Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Genetic engineering approaches for the fermentative production of phenylglycines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D(-)-Alpha-Phenylglycine BP EP USP CAS 93939-74-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. D-2-Phenylglycine | 875-74-1 [chemicalbook.com]

- 6. Enzymatic Synthesis of Ampicillin: Nonlinear Modeling, Kinetics Estimation, and Adaptive Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C24H26N4O5S | CID 71587947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. brieflands.com [brieflands.com]

- 11. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. US7029885B2 - Process for the preparation of ampicillin - Google Patents [patents.google.com]

- 14. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Chemical Synthesis of Ampicillinyl-D-phenylglycine

Introduction: A Strategic Overview

Ampicillinyl-D-phenylglycine is a derivative of the widely-used β-lactam antibiotic, ampicillin. Structurally, it consists of the ampicillin core where the C-terminal carboxylic acid is joined via an amide bond to the amino group of a second D-phenylglycine molecule. The synthesis of this specialized compound is a multi-stage process that leverages fundamental principles of antibiotic and peptide chemistry.

This guide provides a comprehensive overview of the synthetic pathways to obtain this compound. The overall strategy is bifurcated into two core stages:

-

Synthesis of the Ampicillin Intermediate: First, ampicillin must be synthesized. This is a critical step, and two distinct, industrially relevant methodologies are presented: the classic, low-temperature chemical acylation using a protected D-phenylglycine derivative (the Dane salt method), and a more modern, environmentally benign enzymatic approach.

-

Peptide Coupling to Yield the Final Product: Second, the synthesized ampicillin is coupled with a carboxyl-protected D-phenylglycine molecule. This reaction employs standard peptide coupling reagents to form the final amide linkage, followed by a deprotection step to yield the target molecule.

This document provides detailed, field-proven protocols for each stage, explaining the rationale behind procedural choices to ensure both technical accuracy and practical reproducibility.

Part I: Synthesis of the Ampicillin Intermediate

The cornerstone of the entire synthesis is the efficient production of ampicillin. This is achieved by the acylation of 6-aminopenicillanic acid (6-APA), the core β-lactam nucleus, with the side chain, D-phenylglycine.

Protocol 1: Chemical Synthesis of Ampicillin via the Dane Salt Method

The traditional chemical route is a robust method that operates at very low temperatures (-30°C to -40°C) to maintain the stability of the reactive intermediates and the sensitive β-lactam ring.[1] The core challenge is to selectively acylate the 6-amino group of 6-APA without undesired reactions at the α-amino group of D-phenylglycine. The Dane salt method elegantly solves this by using a temporary protecting group on the D-phenylglycine amine.[2]

Causality and Experimental Choices:

-

D-Phenylglycine Protection: D-phenylglycine is first reacted with a β-ketoester, such as methyl acetoacetate, in the presence of a base (e.g., potassium hydroxide) to form a potassium Dane salt. This enamine-type protecting group masks the nucleophilicity of the amino group and enhances the solubility of the side chain in organic solvents.

-

Acid Chloride Formation: The carboxylic acid of the Dane salt is then activated by converting it into a highly reactive acid chloride using reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride in an anhydrous organic solvent (e.g., dichloromethane) at low temperatures. This step is critical for driving the subsequent acylation reaction.

-

Acylation of 6-APA: The 6-APA, typically as a silylated ester to improve solubility and reactivity, is then reacted with the D-phenylglycine acid chloride. The reaction is performed at very low temperatures to prevent side reactions and degradation of the β-lactam core.

-

Deprotection: The final step is an acidic workup. The low pH simultaneously cleaves the enamine (Dane salt) protecting group and the silyl ester, precipitating the ampicillin product as a zwitterion.

Experimental Workflow Diagram:

Caption: Workflow for Ampicillin Synthesis via the Dane Salt Method.

Step-by-Step Protocol (Dane Salt Method):

-

Preparation of the Dane Salt:

-

Suspend D-phenylglycine in methanol.

-

Add an equimolar amount of potassium hydroxide dissolved in methanol.

-

Add a slight excess (1.1 equivalents) of methyl acetoacetate and reflux the mixture for 2-3 hours.

-

Cool the reaction mixture to 0-5°C to precipitate the potassium Dane salt. Filter, wash with cold methanol, and dry under vacuum.

-

-

Acylation:

-

Suspend the dried Dane salt in anhydrous dichloromethane (DCM) and cool to -40°C under a nitrogen atmosphere.

-

Add phosphorus pentachloride (PCl₅) portion-wise while maintaining the temperature below -30°C. Stir for 2 hours to form the acid chloride.

-

In a separate flask, suspend 6-aminopenicillanic acid (6-APA) in anhydrous DCM and add a silylating agent (e.g., trimethylsilyl chloride) in the presence of a tertiary amine (e.g., triethylamine) to form the silylated 6-APA.

-

Add the solution of silylated 6-APA to the Dane salt acid chloride solution at -40°C.

-

Allow the reaction to proceed for 3-4 hours at -30°C to -40°C.

-

-

Deprotection and Isolation:

-

Pour the reaction mixture into cold water.

-

Adjust the pH to 1.5-2.0 with hydrochloric acid. This will hydrolyze the protecting group.

-

Stir vigorously for 30 minutes. The ampicillin will precipitate out of the solution.

-

Filter the solid product, wash with cold water and then with a water-miscible solvent like acetone.

-

Dry the product under vacuum to yield ampicillin.

-

Quantitative Data Summary:

| Reagent/Parameter | Molar Ratio (vs. D-PG) | Typical Solvent | Temperature | Notes |

| D-Phenylglycine (D-PG) | 1.0 | Methanol | Reflux | Starting material for side chain. |

| Methyl Acetoacetate | ~1.1 | Methanol | Reflux | Protecting group precursor. |

| Potassium Hydroxide | 1.0 | Methanol | Reflux | Base for Dane salt formation. |

| Phosphorus Pentachloride | 1.0-1.1 | Dichloromethane | -40°C | Activating agent for coupling. |

| 6-Aminopenicillanic Acid | ~0.9-1.0 | Dichloromethane | -40°C | β-lactam core. |

| Triethylamine/TMSCl | Stoichiometric | Dichloromethane | RT | For silylation of 6-APA. |

| Hydrochloric Acid | - | Water | 0-5°C | For deprotection and precipitation. |

Protocol 2: Enzymatic Synthesis of Ampicillin

As an alternative to the harsh conditions of chemical synthesis, enzymatic methods offer a greener, more specific, and efficient route.[1] This process utilizes the enzyme Penicillin G Acylase (PGA), often in an immobilized form, to catalyze the acylation of 6-APA in an aqueous environment under mild conditions (room temperature and near-neutral pH).[3][4]

Causality and Experimental Choices:

-

Enzyme Catalyst: Penicillin G Acylase (E.C. 3.5.1.11) is a hydrolase that can also function in reverse to synthesize amide bonds.[1] Immobilizing the enzyme on a solid support allows for easy recovery and reuse, making the process economically viable.

-

Kinetically Controlled Synthesis: The reaction is a kinetically controlled process, not a thermodynamically controlled one. The enzyme first reacts with an activated acyl donor (the D-phenylglycine derivative) to form a covalent acyl-enzyme intermediate. This intermediate can then react with either water (hydrolysis, an undesired side reaction) or 6-APA (synthesis, the desired reaction)[3][4].

-

Acyl Donor: Instead of D-phenylglycine itself, an activated derivative like D-phenylglycine methyl ester (D-PGME) is used as the acyl donor. The ester is more reactive and facilitates the formation of the acyl-enzyme intermediate.[3]

-

Reaction Conditions: The synthesis is typically performed in a buffered aqueous solution at a pH of 6.0-7.0 and a temperature of 25-35°C.[1][5] Controlling the pH is crucial, as higher pH values favor the hydrolysis side reaction. Using a high substrate concentration ratio (D-PGME to 6-APA) can also push the reaction towards synthesis.[3]

Experimental Workflow Diagram:

Caption: Workflow for the peptide coupling of Ampicillin and D-PGME.

Step-by-Step Protocol (Peptide Coupling):

-

Reaction Setup:

-

Dissolve ampicillin (1.0 eq) in anhydrous DMF.

-

Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.

-

-

Coupling:

-

In a separate flask, dissolve D-phenylglycine methyl ester hydrochloride (1.1 eq) in anhydrous DMF and add Diisopropylethylamine (DIPEA) (2.5 eq) to liberate the free amine.

-

Add the solution of the free amine to the activated ampicillin solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the ampicillin is consumed.

-

-

Workup and Purification of Intermediate:

-

Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (the protected dipeptide) by flash column chromatography.

-

-

Deprotection:

-

Dissolve the purified, protected product in a mixture of THF and water.

-

Cool to 0°C and add lithium hydroxide (LiOH) (1.5 eq).

-

Stir the reaction for 2-4 hours, monitoring the hydrolysis of the methyl ester by TLC or LC-MS.

-

Once complete, carefully acidify the mixture to pH 4-5 with 1N HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the final this compound product.

-

Quantitative Data Summary:

| Reagent/Parameter | Molar Ratio (vs. Ampicillin) | Typical Solvent | Temperature | Notes |

| Ampicillin | 1.0 | DMF / DCM | 0°C to RT | Carboxylic acid component. |

| D-Phenylglycine Methyl Ester | 1.1 | DMF / DCM | 0°C to RT | Amine component (nucleophile). |

| EDC | 1.2 | DMF / DCM | 0°C to RT | Coupling agent. [6] |

| HOBt | 1.2 | DMF / DCM | 0°C to RT | Additive to suppress racemization. [6] |

| DIPEA | 2.5 | DMF / DCM | 0°C to RT | Non-nucleophilic base. |

| Lithium Hydroxide (LiOH) | 1.5 | THF / Water | 0°C to RT | For final deprotection (saponification). |

References

-

Biosciences Biotechnology Research Asia. (2014). Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E. coli. [Link] [3]2. Abedi, D., Fazeli, M. R., & Jafarian, A. (2004). Optimization of Enzymatic Synthesis of Ampicillin Using Cross-Linked Aggregates of Penicillin G Acylase. Iranian Journal of Pharmaceutical Research, 3, 159-164. [Link] [1]3. Filip, A., Bîrbor, C., & Serea, E. (2012). Enzymatic Synthesis of Ampicillin: Nonlinear Modeling, Kinetics Estimation, and Adaptive Control. International Journal of Chemical Engineering, 2012, 856943. [Link] [4]4. Al-Nuri, M. A. (2015). Synthesis of penicillin derivatives and study of their biological antibacterial activities. Journal of Saudi Chemical Society, 19(6), 641-646. [Link]

-

AAPPTec. (n.d.). Coupling Reagents. [Link] [7]6. PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. peptide.com [peptide.com]

- 3. Synthesis, structural analysis and antibacterial activity of a butyl ester derivative of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Microbiological Evaluation of Ampicillin Tetramic acid Hybrid Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlocking the power of antimicrobial peptides: advances in production, optimization, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

HPLC and other analytical methods for Ampicillinyl-D-phenylglycine quantification.

An Application Note and Comprehensive Guide to the Quantification of Ampicillinyl-D-phenylglycine Using HPLC and Complementary Analytical Methodologies

Authored by: A Senior Application Scientist

Abstract

Ampicillin, a cornerstone of β-lactam antibiotics, undergoes degradation and can contain process-related impurities that must be meticulously controlled to ensure therapeutic efficacy and patient safety. Among these, this compound, a significant related substance, requires precise and robust quantification. This document provides an in-depth guide for researchers and quality control analysts on the analytical methodologies for its determination. We will delve into the widely adopted High-Performance Liquid Chromatography (HPLC) methods, grounded in pharmacopeial standards, and explore advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis (CE). The causality behind experimental choices, detailed, self-validating protocols, and a comparative analysis of the techniques are presented to empower the user with both practical workflows and foundational knowledge.

Introduction: The Significance of this compound

Ampicillin's chemical structure, characterized by a β-lactam ring, is susceptible to hydrolysis and polymerization, leading to the formation of various related substances.[1] this compound is a dimeric impurity formed during synthesis or degradation.[2][3] Its structure consists of an ampicillin molecule bonded to a D-phenylglycine moiety.[4] The presence of such impurities, even in minute quantities, can impact the drug's safety and efficacy profile, making their control a critical aspect of pharmaceutical quality assurance.[5] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) stipulate strict limits for these impurities, necessitating validated, high-fidelity analytical methods for their quantification.[1][6]

This guide provides the technical foundation and practical protocols to address this analytical challenge.

Physicochemical Profile of this compound

A fundamental understanding of the analyte's properties is crucial for effective method development.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆N₄O₅S | [4] |

| Molecular Weight | 482.6 g/mol | [4] |

| IUPAC Name | (2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid | [4] |

| General Appearance | Assumed to be a solid, properties similar to related penicillins | N/A |

The presence of multiple ionizable groups (carboxylic acids and amines) and its relatively high polarity are key factors influencing the choice of chromatographic conditions.

Primary Analytical Technique: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard and pharmacopeial method for analyzing ampicillin and its impurities.[7][8]

Principle of Separation

The choice of RP-HPLC is dictated by the polar nature of ampicillin and its related substances. A non-polar stationary phase (typically C18) is used in conjunction with a polar mobile phase. The separation is governed by the hydrophobic interactions between the analytes and the C18 stationary phase. By manipulating the composition of the mobile phase (e.g., the ratio of aqueous buffer to organic solvent like acetonitrile or methanol), the retention of each compound can be finely controlled, allowing for their separation.[8][9] The use of a buffer is critical to control the ionization state of the acidic and basic functional groups on the molecules, thereby ensuring reproducible retention times and sharp peak shapes.

General Analytical Workflow

The process from sample reception to final quantification follows a structured pathway to ensure data integrity and reproducibility.

Caption: General workflow for the quantification of ampicillin impurities.

Protocol: Quantification based on USP Monograph

This protocol is adapted from the principles outlined in the United States Pharmacopeia for ampicillin impurity testing.[10][11][12] It establishes a robust system for achieving reliable results.

A. Reagents and Materials

-

Ampicillin Reference Standard (RS)

-

This compound and other relevant impurity standards

-

Monobasic potassium phosphate (KH₂PO₄)

-

Dibasic potassium phosphate (K₂HPO₄)

-

Phosphoric acid or Sodium hydroxide (for pH adjustment)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

0.45 µm membrane filters

B. Instrumentation

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

-

Data acquisition and processing software (e.g., Chromeleon, Empower).

C. Mobile Phase and Solution Preparation

-

Solution A (Buffer): Prepare a solution containing 6.54 g/L of monobasic potassium phosphate and 0.34 g/L of dibasic potassium phosphate. Adjust the pH to 5.5 with 1N sodium hydroxide or 1N phosphoric acid.[10] Filter through a 0.45 µm filter.

-

Solution B: Prepare a filtered and degassed mixture of Acetonitrile and Solution A (2:23 v/v).[10]

-

Solution C: Prepare a filtered and degassed mixture of Acetonitrile and Solution A (3:7 v/v).[10]

-

Diluent: Prepare as described in the relevant pharmacopeia. A common diluent is a mixture of water, 1M monobasic potassium phosphate, and 1N acetic acid (909:10:1 v/v/v).[11]

-

Standard Stock Solution: Accurately weigh and dissolve Ampicillin RS and impurity standards in the diluent to obtain a known concentration (e.g., 0.5 mg/mL of Ampicillin).

-

Working Standard Solution: Dilute the Standard Stock Solution with the diluent to a final concentration appropriate for the impurity level being tested (e.g., 0.05 mg/mL).

-

Sample Solution: Accurately weigh a quantity of the ampicillin sample, dissolve, and dilute in the diluent to achieve a target concentration similar to the Standard Stock Solution (e.g., 0.5 mg/mL).

D. Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | Hypersil Gold C18 (4.6 x 150 mm, 5 µm) or equivalent | Provides excellent resolution for polar compounds.[10] |

| Mobile Phase | Gradient elution with Solution B and Solution C | Gradient elution is necessary to resolve early-eluting polar impurities from the main ampicillin peak and later-eluting non-polar impurities like dimers within a reasonable run time. |

| Gradient Program | 0-6 min: 100% B; 6-15 min: 100% B to 100% C; 15-16 min: 100% C; 16-18 min: 100% C to 100% B; 18-20 min: 100% B | This program ensures separation of all relevant impurities.[10] |

| Flow Rate | 1.5 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between run time and separation efficiency.[10] |

| Column Temperature | 25 °C | Controlled temperature ensures stable retention times.[10] |

| Detection Wavelength | 230 nm | A common wavelength for detecting the β-lactam chromophore.[10] |

| Injection Volume | 20 µL | A typical volume to ensure good sensitivity without overloading the column.[10] |

E. System Suitability Test (SST) Before sample analysis, the chromatographic system must be validated.

-

Inject a sensitivity solution to ensure the signal-to-noise ratio is adequate (e.g., S/N > 10).[10]

-

Inject a resolution solution (containing ampicillin and a closely eluting compound like amoxicillin or cefradine) to confirm the system's resolving power.[5][10]

-

The resolution between critical peaks must meet the pharmacopeial requirement (e.g., Resolution > 3.0).[5][6]

-

The tailing factor for the ampicillin peak should be within acceptable limits (e.g., Tailing Factor < 1.5) to ensure peak symmetry.[10]

F. Data Analysis and Quantification

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of the impurity using the external standard method, comparing the peak area of the impurity in the sample to the peak area of the corresponding standard.

Method Validation Parameters (ICH Q2(R1))

Any HPLC method used for quality control must be validated. Key parameters include:

| Parameter | Typical Acceptance Criteria | Purpose |

| Specificity | No interference from excipients or other impurities at the analyte's retention time. | Ensures the method is selective for the target impurity.[13] |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a direct relationship between concentration and detector response over a defined range.[13][14] |

| Accuracy | Recovery of 98.0% - 102.0% for spiked samples | Measures the closeness of the experimental value to the true value.[13] |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% | Demonstrates the method's consistency for repeated measurements.[14] |

| Limit of Detection (LOD) | S/N ratio of 3:1 | The lowest concentration that can be reliably detected.[13][14] |

| Limit of Quantification (LOQ) | S/N ratio of 10:1 | The lowest concentration that can be accurately quantified.[13][14] |

| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate). | Shows the method's reliability under normal operational variations.[13] |

Advanced and Alternative Analytical Methods

While HPLC-UV is the workhorse for routine QC, other techniques offer distinct advantages, particularly for impurity identification and analysis in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry.[15] After chromatographic separation, analytes are ionized (e.g., by Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is measured. This provides molecular weight information, which is highly specific and can be used to unequivocally identify impurities.[2][3] Tandem MS (MS/MS) can further fragment the molecule to elucidate its structure.[16]

Advantages over HPLC-UV:

-

Higher Specificity: Provides molecular weight data, confirming impurity identity.

-

Higher Sensitivity: Often achieves lower LOD and LOQ.

-

Structural Elucidation: MS/MS fragmentation patterns can be used to identify unknown impurities.[2]

Caption: Conceptual workflow of an LC-MS system.

Protocol Outline for LC-MS Analysis:

-

Sample Preparation: Similar to HPLC, but may require cleaner extracts to avoid ion suppression. A simple protein precipitation with acetonitrile can be used for biological samples.[17][18]

-

Chromatography: Rapid Resolution Liquid Chromatography (RRLC) with smaller particle size columns (e.g., 1.8 µm) is often used to achieve faster separations.[2]

-

Mobile Phase: Volatile buffers (e.g., formic acid or ammonium formate) must be used instead of non-volatile phosphate buffers, as they are compatible with the MS interface. A common mobile phase is a gradient of 0.1% formic acid in water and methanol or acetonitrile.[2][3]

-

MS Detection: ESI in positive ion mode is typically effective for ampicillin and its related substances.[2] Monitor for the protonated molecular ion [M+H]⁺ of this compound.

Capillary Electrophoresis (CE)

Principle: CE separates molecules in a narrow capillary based on their charge, size, and the electroosmotic flow (EOF) generated by an applied high voltage.[19] Because the separation mechanism is fundamentally different from HPLC, it offers an orthogonal approach for impurity profiling.[20][21]

Advantages:

-

High Efficiency: Generates very sharp peaks, leading to excellent resolution.

-

Low Sample/Reagent Consumption: Uses nanoliter injection volumes and minimal buffer.

-

Orthogonal Selectivity: Can separate impurities that co-elute in HPLC.

Considerations:

-

CE can be sensitive to matrix effects.

-

Reproducibility can be more challenging to achieve than with modern HPLC systems.

-

Potential for interference from other substances that absorb at the detection wavelength.[22]

Comparative Summary of Techniques

| Feature | HPLC-UV | LC-MS | Capillary Electrophoresis (CE) |

| Primary Use | Routine QC, Quantification | Identification, Quantification, Structural Elucidation | Orthogonal method, Impurity profiling |

| Principle | Partitioning between mobile and stationary phases | Partitioning + Mass-to-charge ratio | Differential migration in an electric field |

| Specificity | Good (based on retention time) | Excellent (based on m/z) | Very Good (based on electrophoretic mobility) |

| Sensitivity | Good | Excellent | Very Good |